molecular formula C24H23FN4O3 B2597922 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one CAS No. 1110984-72-9

1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one

Cat. No.: B2597922
CAS No.: 1110984-72-9
M. Wt: 434.471
InChI Key: WBYRJTNRDDEMCS-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a fluorine atom, an oxadiazole ring, and a morpholine group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Oxadiazole Ring Formation: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring and morpholine group can interact with specific proteins, inhibiting their function and leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one include:

    1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one: Differing by the position of the methyl group on the phenyl ring.

    1-ethyl-6-chloro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one: Differing by the substitution of chlorine for fluorine.

    1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one: Differing by the replacement of the oxadiazole ring with a thiadiazole ring.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-3-28-14-18(24-26-23(27-32-24)16-6-4-5-15(2)11-16)22(30)17-12-19(25)21(13-20(17)28)29-7-9-31-10-8-29/h4-6,11-14H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYRJTNRDDEMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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